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Compound of Interest

Compound Name: A68930

Cat. No.: B1666407

For researchers in neuroscience and drug development, the selection of appropriate
pharmacological tools is paramount. This guide provides a detailed comparison of two widely
used dopamine D1 receptor agonists, A68930 and SKF-38393, focusing on their
pharmacological properties, supported by experimental data.

Pharmacological Profile: A Head-to-Head
Comparison

A68930 and SKF-38393 are both selective agonists for the dopamine D1 receptor, but they
exhibit distinct profiles in terms of potency, efficacy, and receptor selectivity. A68930 generally
demonstrates higher potency and acts as a full agonist in several systems, whereas SKF-
38393 is typically characterized as a partial agonist.[1][2][3][4]
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Delving into the Mechanism: D1 Receptor Signhaling

Activation of the dopamine D1 receptor, a G-protein coupled receptor (GPCR), primarily
initiates a signaling cascade through the Gas/olf subunit.[7][8][9] This leads to the activation of
adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (CAMP).[7][9]
Subsequently, CAMP activates Protein Kinase A (PKA), a key enzyme that phosphorylates
numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein
of 32 kDa (DARPP-32).[7][10] Phosphorylated DARPP-32 inhibits protein phosphatase-1,
leading to a cascade of events that modulate neuronal excitability and gene expression.[11]
Beyond the canonical cAMP pathway, D1 receptor activation can also engage other signaling
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pathways, including the activation of phospholipase C (PLC) and the ERK signaling pathway.
[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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